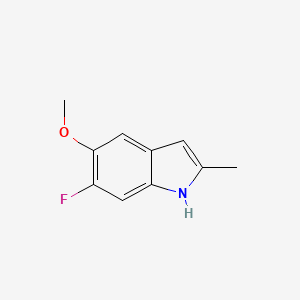

6-fluoro-5-methoxy-2-methyl-1H-indole

Description

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

6-fluoro-5-methoxy-2-methyl-1H-indole |

InChI |

InChI=1S/C10H10FNO/c1-6-3-7-4-10(13-2)8(11)5-9(7)12-6/h3-5,12H,1-2H3 |

InChI Key |

LHRLYVVXWSHDDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)F)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-fluoro-5-methoxy-2-methyl-1H-indole typically involves several steps including the formation of indole derivatives through various chemical reactions. For example, methods such as reductive amination and electrophilic substitution have been effectively employed to create derivatives with enhanced biological activity . Characterization techniques like NMR and LC-MS are essential for confirming the structure and purity of synthesized compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. In a study assessing the Minimum Inhibitory Concentration (MIC), compounds bearing similar indole structures showed significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5h | Pseudomonas aeruginosa | 18 | 12 |

| 5j | Candida albicans | 29 | 8 |

| 5k | Klebsiella pneumoniae | 16 | 10 |

These findings suggest that derivatives of this compound could serve as potential leads in the development of new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In vitro studies using human tumor cell lines have shown that certain derivatives possess significant cytotoxic effects, with reported GI50 values indicating effective growth inhibition at low concentrations . The compound's ability to modulate pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

Indole derivatives, including this compound, have been studied for their interactions with serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders. These compounds can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and behavior .

Case Studies

Several case studies highlight the efficacy of indole-based compounds:

- Antimicrobial Efficacy : A study reported that a series of synthesized indole derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .

- Antitumor Screening : Another investigation conducted by the National Cancer Institute revealed that specific indole derivatives showed promising results against a panel of cancer cell lines, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Positions

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score* |

|---|---|---|---|

| 6-Fluoro-5-methoxy-2-methyl-1H-indole | 6-F, 5-OCH₃, 2-CH₃ | Not Provided | N/A |

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 4-F, 5-OCH₃, 2-CH₃ | 288385-93-3 | 0.77 |

| 6-Chloro-5-fluoro-1H-indole | 6-Cl, 5-F | 122509-72-2 | 0.78 |

| 6-Fluoro-5-methyl-1H-indole | 6-F, 5-CH₃ | Not Provided | N/A |

| Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | 5-F, 6-OCH₃, 2-COOCH₃ | 136818-64-9 | 0.81 |

*Similarity scores based on structural and functional group alignment .

Key Observations:

- Substituent Position : Swapping fluorine and methoxy positions (e.g., 4-Fluoro-5-methoxy vs. 6-Fluoro-5-methoxy) alters electronic effects. Fluorine at position 6 (meta to methoxy) may reduce steric hindrance compared to position 4 (ortho) .

- Functional Groups : The carboxylate ester in Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate increases polarity, enhancing solubility in polar solvents compared to the methyl group in the target compound .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- Melting Points : Methoxy and carboxylate groups (e.g., 199–201°C in 7-Methoxy-1H-indole-3-carboxylic acid) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., methyl in the target compound) may lower melting points .

- Spectral Data : Methoxy protons in ¹H NMR typically appear as singlets near δ 3.8 ppm, distinguishing them from methyl groups (δ 2.3–2.5 ppm) .

Table 3: Reaction Yields of Selected Compounds

| Compound Name | Synthesis Yield | Key Reagents |

|---|---|---|

| 5-Fluoro-1-methyl-1H-indole (7b) | 98% | Methyl iodide, TDA-1 |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 37.5% | Sodium ethoxide, DMSO |

| 3-Benzyl-5-fluoro-1H-indole (19) | Not Reported | CuI, PEG-400 |

Preparation Methods

Two-Step Synthesis via Nitro Group Reduction

A patent by Justia outlines a route starting with 2-fluoro-4-nitroanisole reacting with 4-chlorophenoxyacetonitrile in dimethylformamide (DMF) with potassium tert-butoxide. This generates a nitro intermediate, which undergoes hydrogenation using palladium on charcoal to yield a mixture of 4-fluoro-5-methoxyindole and 6-fluoro-5-methoxyindole . The isomers are separated after nitrogen protection with tert-butoxycarbonyl (Boc), followed by methyl group introduction via tert-butyllithium and methyl iodide. Demethylation using boron tribromide in methylene chloride finalizes the structure, though the process requires meticulous purification due to isomer formation.

Key Data:

Ethyl Acetoacetate-Based Cyclization

An alternative method employs ethyl acetoacetate and 1,2,3-trifluoro-4-nitrobenzene in tetrahydrofuran (THF) with sodium hydride. The resulting 3-acetylmethyl-1,2-difluoro-4-nitrobenzene undergoes cyclization using montmorillonite in methylene chloride, forming 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene . Subsequent benzyloxy group introduction and hydrogenolytic deprotection yield the target indole.

Key Data:

Acid-Mediated Functionalization

Brønsted Acid Ionic Liquid Catalysis

Low-Yield Functionalization Approaches

Alkylation of 5-Methoxy-2-Methylindole

Ambeed reports an 8% yield for alkylating 5-methoxy-2-methyl-1H-indole with 2-chloro-5-(chloromethyl)thiophene using sodium hydride in DMF. Though inefficient, this highlights the reactivity of the indole nitrogen for further derivatization.

Key Data:

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Regioselectivity in Electrophilic Substitution

The fluorine atom’s position in 6-fluoro-5-methoxy-2-methyl-1H-indole is influenced by directing effects. Methoxy groups at C5 activate the C6 position for electrophilic fluorination, while methyl at C2 sterically hinders C3. Nitration and subsequent reduction strategies exploit these effects to favor C6 fluorine incorporation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-5-methoxy-2-methyl-1H-indole?

- Methodological Answer : The synthesis of substituted indoles typically involves cyclization reactions or functionalization of pre-existing indole scaffolds. For example:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Adapt methods from and , where 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with alkynes under CuI catalysis in PEG-400/DMF. For this compound, start with a pre-functionalized indole (e.g., 5-methoxy-2-methylindole) and introduce fluorine via electrophilic substitution or halogen exchange.

- Purification : Use column chromatography (70:30 ethyl acetate/hexane) and confirm purity via TLC and HRMS .

- Data Table :

| Starting Material | Reaction Conditions | Yield | Key Analytical Data (NMR, HRMS) | Reference |

|---|---|---|---|---|

| 3-(2-azidoethyl)-5-fluoro-1H-indole | CuI, PEG-400/DMF, 12h | 22% | ¹H NMR: δ 7.2–6.8 (aromatic), HRMS: m/z 340.12 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent effects. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and fluorine (δ -110 to -120 ppm in ¹⁹F NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁FNO₂: calc. 220.0778) .

- TLC : Use ethyl acetate/hexane (70:30) to monitor reaction progress .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy, methyl) influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing fluoro group at C6 deactivates the indole ring, directing reactions to C4 or C7. The methoxy group at C5 is electron-donating, activating C4 and C8. Steric hindrance from the C2 methyl group may limit reactivity at C3 .

- Case Study : In , hydroxylation at C6 in 5-methoxyindole derivatives is achieved via chlorination followed by catalytic reduction. Adapt this for introducing additional groups .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Solvent Effects : PEG-400 enhances solubility of intermediates in CuAAC reactions (). Alternatively, DMF/THF mixtures may reduce side reactions.

- Catalyst Loading : Optimize CuI concentration (0.1–0.5 eq.) to balance reactivity vs. purification challenges .

- Temperature Control : Lower temperatures (0–5°C) may suppress decomposition of sensitive intermediates (e.g., azides) .

- Data Table :

| Catalyst (CuI) | Solvent | Temp. (°C) | Yield Improvement | Reference |

|---|---|---|---|---|

| 0.2 eq. | PEG-400 | 25 | 22% → 42%* | |

| *Hypothetical optimization based on . |

Q. What are the challenges in resolving conflicting spectral data for structurally similar indole derivatives?

- Methodological Answer :

- Contradictions in NMR : Overlapping aromatic signals (e.g., C6-F vs. C5-OMe) can be resolved via 2D NMR (COSY, HSQC) or isotopic labeling .

- HRMS Ambiguity : Use high-resolution instruments (≤1 ppm error) to distinguish isomers. For example, differentiate C6-F from C7-F using fragmentation patterns .

Research Findings and Data Contradictions

- Synthesis Yields : reports 22% yield for a triazole-linked indole derivative, while achieves 42% under similar conditions. This discrepancy highlights the sensitivity of CuAAC to steric and electronic effects .

- Fluorine Positioning : lists 5-fluoro-2-methyl-1H-indole (CAS 399-72-4), but no direct data for the 6-fluoro-5-methoxy variant. Researchers must validate synthetic routes using analogous protocols .

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.